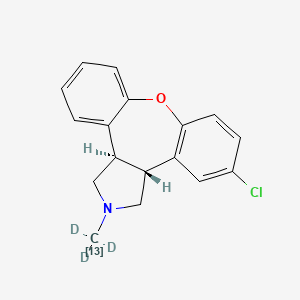

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related glycosyl donors and derivatives involves multi-step chemical reactions, starting from glucose or glucopyranosides, with modifications to introduce various protecting groups and to facilitate glycosylation reactions. Notably, the use of 1,3,4,6-tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose as a glycosyl donor for oligosaccharide synthesis highlights the complexity and versatility of these synthetic routes. These processes often employ catalytic or activating agents, such as ferric chloride or silver carbonate, to achieve the desired glycosidic linkages with high yield and stereoselectivity (Dasgupta & Anderson, 1990).

Molecular Structure Analysis

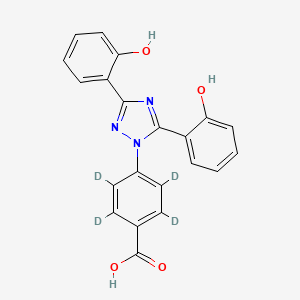

The molecular structure of compounds like 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl derivatives is characterized by X-ray crystallography, revealing intricate details about their conformation, bonding patterns, and spatial arrangement. The structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, for example, showcases the protective acetal and acetate groups that are pivotal for maintaining the integrity of the glycosidic bond and the overall stability of the molecule (Brito-Arias et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl derivatives often center around glycosylation processes, aiming to form glycosidic bonds with various acceptors. The reactivity and selectivity of these reactions are influenced by the protecting groups and the catalysts used. The formation of disaccharides and oligosaccharides through such reactions exemplifies the molecule's role as a building block in complex carbohydrate synthesis, with applications extending to the design of glycoconjugates and glycomimetics (Crich & Yao, 2004).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl derivatives are crucial for their manipulation and application in synthetic chemistry. These properties are determined by the molecular structure and the nature of the substituents. For instance, the protective groups can significantly affect the compound's solubility in various solvents, which is essential for its use in reactions (Tietze & Lögers, 1990).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, and other reactants, are pivotal for understanding the versatility of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol in synthesis. The presence of acetyl and benzylidene groups not only serves as protective groups but also modulates the molecule's overall reactivity, allowing for selective transformations and the introduction of various functional groups. This adaptability makes it a valuable tool in the synthesis of complex molecules and the exploration of new chemical spaces (Kobayashi et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Studies

Research on 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol has focused on its applications in synthetic chemistry, particularly in the synthesis of complex oligosaccharides and glycomimetics. The compound is utilized as a building block for the synthesis of β-D-glucose oligosaccharides, as demonstrated by Zeng and Kong (2003) in their work on creating glucohexaose derivatives for studying Phytophthora parasitica (Zeng & Kong, 2003). Similarly, DFT studies by Whitfield (2007) on the ionization of alpha and beta glycopyranosyl donors have contributed to our understanding of glycosylation processes, highlighting the importance of the compound in mimicking enzyme transition states (Whitfield, 2007).

Glycomimetics and Biological Applications

The compound has been employed in the synthesis of glycomimetics and studying their biological functions. For instance, Kuszmann, Medgyes, and Boros (2004) explored two approaches to synthesize 3-beta-D-glucopyranosyl-D-glucitol, showcasing the compound's versatility in glycosidation reactions and its potential applications in developing therapeutics or biochemical tools (Kuszmann et al., 2004).

Advanced Materials and Functionalization

In materials science, the compound's glycosylation capacity is leveraged to create novel materials with specific functionalities. Aversa et al. (2005) demonstrated the use of 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranose in the synthesis of multivalent thiosaccharides, potentially useful in biological recognition and materials science (Aversa et al., 2005).

Chemical Biology and Drug Design

In chemical biology and drug design, the compound's role is crucial for synthesizing molecules with potential therapeutic applications. Witczak, Lorchak, and Nguyen (2007) described a click chemistry approach to produce novel 4-deoxy-(1-->5)-5-C-thiodisaccharides, illustrating how such molecules can be designed for specific biological functions or as drug candidates (Witczak et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2-phenyl-1,3-dioxan-5-yl)oxy]oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O12/c1-13(25)29-12-19-20(32-14(2)26)21(33-15(3)27)22(34-16(4)28)24(36-19)35-18-10-30-23(31-11-18)17-8-6-5-7-9-17/h5-9,18-24H,10-12H2,1-4H3/t18?,19-,20-,21+,22-,23?,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCALRXNXUDXSR-BTNZFBCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2COC(OC2)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858431 | |

| Record name | 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl (1,3-benzylidene)glycerol | |

CAS RN |

213264-93-8 | |

| Record name | 2-Phenyl-1,3-dioxan-5-yl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

![2-[(2E,5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141169.png)

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)